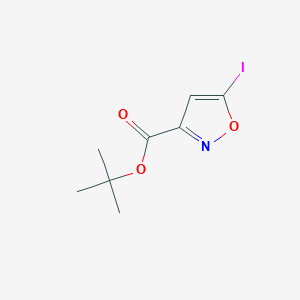

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C8H10INO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-iodo-1,2-oxazole-3-carboxylate typically involves the iodination of an oxazole derivative. One common method is the reaction of tert-butyl 1,2-oxazole-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure the selective iodination at the 5-position of the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in organic solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Applications De Recherche Scientifique

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: The compound’s derivatives may be studied for their biological activity, including antimicrobial or anticancer properties.

Mécanisme D'action

The mechanism of action of tert-butyl 5-iodo-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 5-bromo-1,2-oxazole-3-carboxylate

- Tert-butyl 5-chloro-1,2-oxazole-3-carboxylate

- Tert-butyl 5-fluoro-1,2-oxazole-3-carboxylate

Uniqueness

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, or fluorine make it particularly useful in certain synthetic applications, such as coupling reactions.

Activité Biologique

Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features an oxazole ring substituted with a tert-butyl group and an iodine atom. This structure enhances its lipophilicity, potentially improving membrane penetration and bioavailability compared to other derivatives.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Tert-butyl at position 3, iodine at position 5 | Enhanced lipophilicity; potential enzyme inhibitor |

| Methyl 5-methylisoxazole-3-carboxylate | Methyl group at position 5 | Potent monoamine oxidase inhibitor |

| Methyl isoxazole-3-carboxylate | Lacks iodine substituent | Different reactivity profile |

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound exhibit significant inhibitory effects on various enzymes. Notably, derivatives of oxazoles have been reported as inhibitors of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. The potential for this compound to act as an MAO inhibitor suggests therapeutic applications in treating mood disorders and neurodegenerative diseases .

In addition to MAO inhibition, studies have shown that oxazole derivatives can interact with topoisomerase I, an essential enzyme in DNA replication and repair. Such interactions are promising for the development of anticancer agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, related oxazole derivatives have demonstrated cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism often involves the inhibition of topoisomerase I activity, leading to disrupted DNA replication in cancer cells .

A comparative analysis of different oxazole derivatives revealed that modifications to the oxazole ring can significantly enhance antiproliferative activity. For example, one study reported IC50 values for certain derivatives against a panel of cancer cell lines ranging from 0.003 to 9.27 µM, indicating potent anticancer effects .

Study on Antiproliferative Activity

A study examining a library of oxadiazole derivatives found that certain compounds exhibited notable antiproliferative effects when tested against various cancer cell lines. The study utilized the MTT assay to evaluate cell viability and confirmed that specific structural modifications could lead to enhanced biological activity. The results indicated that compounds structurally related to this compound could potentially serve as lead compounds for further drug development .

Structure-Activity Relationship (SAR)

The SAR analysis of oxazole derivatives highlights the importance of substituents on the oxazole ring in determining biological activity. For instance:

- Iodine Substitution : The presence of iodine increases reactivity and may enhance binding affinity to biological targets.

- Alkyl Groups : Tert-butyl groups improve lipophilicity, facilitating better membrane penetration.

- Functional Modifications : Variations in substituents can alter the inhibitory potency against specific enzymes and affect overall cytotoxicity.

Propriétés

IUPAC Name |

tert-butyl 5-iodo-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO3/c1-8(2,3)12-7(11)5-4-6(9)13-10-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNUYARLEZDCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NOC(=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.